Gemcitabine Triphosphate Ditriethylamine
CAS No.:
Cat. No.: VC0208208
Molecular Formula: C₂₁H₄₄F₂N₅O₁₃P₃
Molecular Weight: 705.52
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₁H₄₄F₂N₅O₁₃P₃ |
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Molecular Weight | 705.52 |
Introduction
Chemical Properties and Structure
Structural Characteristics
Gemcitabine Triphosphate Ditriethylamine contains the basic structure of gemcitabine triphosphate (dFdCTP), which consists of a cytidine base with two fluorine atoms at the 2' position of the sugar ring, plus three phosphate groups attached at the 5' position. This structure is then stabilized by two triethylamine molecules that form ionic bonds with the negatively charged phosphate groups.
The parent compound, gemcitabine triphosphate, has the molecular formula C9H14F2N3O13P3 . The addition of two triethylamine molecules (C6H15N each) yields the complete molecular formula of Gemcitabine Triphosphate Ditriethylamine: C21H44F2N5O13P3 .
Physical and Chemical Properties
The physical and chemical properties of Gemcitabine Triphosphate Ditriethylamine are influenced by both the gemcitabine triphosphate core and the triethylamine counterions. The compound typically appears as a pale yellow solid, as described in synthesis reports of similar nucleotide triphosphate compounds .
The triethylamine components significantly affect the solubility profile of the compound, generally improving water solubility compared to the free acid form while potentially reducing solubility in highly non-polar solvents. The salt form also tends to exhibit enhanced stability compared to the free acid form of nucleotide triphosphates, which is particularly important for storage and formulation purposes.
Synthesis and Production Methods
Conventional Synthesis Methods
Conventional thermal conditions can also be employed for the synthesis of gemcitabine triphosphate derivatives. The typical approach involves:
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Preparation of gemcitabine diphosphate from 5'-tosylate gemcitabine
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Reaction with appropriate phosphorylating reagents
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Purification via reverse-phase chromatography
During purification, ion exchange processes typically yield the ditriethylammonium salt of the triphosphate product . This occurs when using triethylammonium-based ion exchange resins or triethylamine-containing mobile phases during chromatography.
Synthesis Parameters and Optimization
The synthesis of nucleotide triphosphate salts requires careful optimization of reaction parameters. The table below summarizes key parameters for the successful synthesis of triphosphate derivatives based on research findings:
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
Solvent | DMF or DMA | High conversion (>90%) due to improved solubility of starting materials |
Base | DIPA or Et3N | DIPA shows superior conversion (86-92%) |
Temperature (conventional) | 40°C | Improved solubility of starting materials |
Temperature (microwave) | 40°C | Balance between reaction rate and stability |
Reaction time (conventional) | 16 hours | Complete conversion |
Reaction time (microwave) | 6 hours | Significantly reduced while maintaining high conversion |
Nucleotide concentration | 0.08 M | Optimal for reaction efficiency |
These optimized conditions have been shown to produce gemcitabine triphosphate derivatives in yields of approximately 68% after purification .
Pharmacological Mechanism of Action
Cellular Uptake and Activation
Gemcitabine Triphosphate Ditriethylamine, as a salt form of gemcitabine triphosphate, represents the final active metabolite in the gemcitabine activation pathway. When standard gemcitabine is administered, it must undergo a series of intracellular phosphorylation steps to reach this active form.
The activation pathway involves:
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Initial uptake of gemcitabine into cells via nucleoside transporters (primarily ENT1 and OCTN1)
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Phosphorylation by deoxycytidine kinase (dCK) to form gemcitabine monophosphate (dFdCMP)
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Conversion to gemcitabine diphosphate (dFdCDP) by pyrimidine nucleoside monophosphate kinase
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Final phosphorylation to gemcitabine triphosphate (dFdCTP) by nucleoside diphosphate kinase
Research has shown that the rate-limiting step in this activation process is the initial phosphorylation by deoxycytidine kinase . The ditriethylamine salt form potentially bypasses some of these activation barriers by delivering the triphosphate form more directly, though it would still face challenges related to cellular uptake of the charged molecule.
DNA Incorporation and Inhibition Mechanisms
Once formed, gemcitabine triphosphate exerts its cytotoxic effects through multiple mechanisms:
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Incorporation into DNA during replication, causing chain termination
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Inhibition of DNA polymerase after incorporation
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Induction of apoptosis through multiple cellular pathways
Research has demonstrated that gemcitabine triphosphate accumulates to a significantly greater extent in cancer cells compared to other nucleoside analogs like cytarabine triphosphate. Studies show 7.3-61.2-fold higher accumulation compared to cytarabine triphosphate, with gemcitabine triphosphate accounting for 58-81% of total intracellular gemcitabine metabolites . This enhanced accumulation correlates with gemcitabine's superior efficacy compared to other nucleoside analogs in certain cancer types.
Comparative Efficacy Studies
Comparative Analysis with Other Nucleoside Analogs
Research findings indicate that gemcitabine demonstrates more potent activity across cancer cell lines compared to other commonly used nucleoside analogs. In comparative studies, gemcitabine showed the most consistent potency across different acute myeloid leukemia (AML) cell lines, with a narrower range of half maximal inhibitory concentration (IC50) values than cytarabine and fludarabine .
The table below summarizes comparative efficacy data across different nucleoside analogs:
Nucleoside Analog | IC50 Range | Effective Against Resistant Cell Lines | Intracellular Triphosphate Accumulation |
---|---|---|---|
Gemcitabine | Narrow (<65 nM in AML) | Yes (effective in THP-1, CHRF288-11, MV4-11) | High (58-81% of total metabolites) |
Cytarabine | Variable | No (less effective in THP-1) | Moderate (52-65% of total metabolites) |
Fludarabine | Variable | No (less effective in CHRF288-11, MV4-11) | Not specified in studies |
Clofarabine | Narrow | Yes | Not specified in studies |
Enhanced Cellular Uptake and Accumulation
The superior efficacy of gemcitabine correlates with its enhanced cellular uptake and accumulation. Research has demonstrated that gemcitabine achieves 1.2-3.6-fold greater cellular uptake compared to cytarabine after just 5 minutes of exposure . This advantage persists over longer exposure periods, with significantly greater nuclear accumulation (5-19.8-fold compared to cytarabine) .
Importantly, this enhanced uptake appears to be related to fundamental differences in transport efficiency. Even when cytarabine concentration was increased 10-fold, it only achieved intracellular exposure comparable to standard-dose gemcitabine . This inherent advantage in cellular uptake suggests that the triphosphate form, including the ditriethylamine salt, would benefit from this enhanced transport efficiency if an appropriate delivery system were developed.
Current Applications and Future Directions
Prodrug Development Strategies
Recent research has focused on developing prodrug strategies to improve the delivery and efficacy of gemcitabine triphosphate. One innovative approach involves the synthesis of γ-ProTriP prodrugs, which mask the terminal phosphate group with an aryloxy moiety and an amino acid ester . These prodrugs show promising chemical stability and biological activity.
For example, researchers have developed novel masking strategies for the phosphate groups that show good stability in both buffer solutions and rat serum while maintaining significant cytotoxicity against cancer cell lines . These approaches may be particularly valuable for enhancing the delivery of triphosphate forms, potentially including the ditriethylamine salt.
Targeted Delivery Systems
Another promising approach involves conjugating gemcitabine to DNA-binding agents to target tumor-specific microenvironments. For instance, a gemcitabine prodrug called H-gemcitabine, which consists of Hoechst conjugated to gemcitabine, has demonstrated enhanced tumor-targeting capabilities .
H-gemcitabine targets extracellular DNA present in the necrotic core of tumors, allowing for selective accumulation in tumor tissue. Studies in xenograft human colon tumors showed that H-gemcitabine was significantly more effective than free gemcitabine, with a tumor doubling time of 15 days versus 6 days for free gemcitabine . This suggests that combining targeted delivery approaches with optimized salt forms like Gemcitabine Triphosphate Ditriethylamine could potentially lead to even greater therapeutic efficacy.
Future Research Directions
Future research directions for Gemcitabine Triphosphate Ditriethylamine may include:
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Development of specialized delivery systems to overcome the cell membrane barrier for the charged triphosphate form
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Investigation of alternative salt forms that might offer improved properties
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Combination therapies leveraging the unique properties of the triphosphate form
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Exploration of extended-release formulations to maintain therapeutic concentrations
Additionally, microwave-accelerated synthesis methods open new possibilities for more efficient production of these complex molecules, potentially making them more accessible for both research and clinical applications .
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